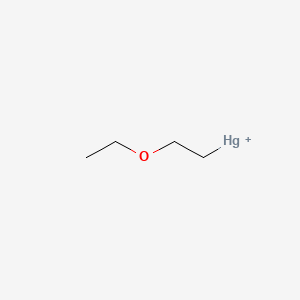
5-O-(Triphenylmethyl)-I+/--D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-(Triphenylmethyl)-I+/–D-ribofuranose: is a derivative of ribofuranose, a sugar molecule that is part of the ribose family. This compound is characterized by the presence of a triphenylmethyl group attached to the 5th carbon of the ribofuranose ring. The triphenylmethyl group is often used as a protecting group in organic synthesis due to its stability and ease of removal under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-(Triphenylmethyl)-I+/–D-ribofuranose typically involves the protection of the hydroxyl group at the 5th position of the ribofuranose ring. One common method involves the reaction of ribofuranose with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods: The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-O-(Triphenylmethyl)-I+/–D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The triphenylmethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-O-(Triphenylmethyl)-I+/–D-ribofuranose is used as an intermediate in the synthesis of more complex molecules. Its stable protecting group allows for selective reactions at other positions on the ribofuranose ring .
Biology: The compound is used in the study of nucleosides and nucleotides, particularly in the synthesis of modified nucleotides for research purposes .
Medicine: In medicine, derivatives of 5-O-(Triphenylmethyl)-I+/–D-ribofuranose are explored for their potential antiviral and anticancer properties .
Industry: Industrially, the compound is used in the production of pharmaceuticals and as a building block for various chemical syntheses .
Mecanismo De Acción
The mechanism of action of 5-O-(Triphenylmethyl)-I+/–D-ribofuranose involves its role as a protecting group in organic synthesis. The triphenylmethyl group stabilizes the molecule and prevents unwanted reactions at the protected hydroxyl group. This allows for selective reactions at other positions on the ribofuranose ring. The removal of the triphenylmethyl group is typically achieved under acidic conditions, revealing the free hydroxyl group for further reactions .
Comparación Con Compuestos Similares
2,3-O-Isopropylidene-5-O-(triphenylmethyl)-α-D-ribofuranosyl-triphenylstannane: This compound also features a triphenylmethyl group but includes additional protective groups and a stannane moiety.
5’-O-(L-Threonylsulfamoyl)adenosine: Another nucleoside derivative with a different protecting group and functional properties.
Uniqueness: 5-O-(Triphenylmethyl)-I+/–D-ribofuranose is unique due to its specific use of the triphenylmethyl group as a protecting group. This provides stability and selectivity in synthetic reactions, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Número CAS |
55726-00-6 |
|---|---|
Fórmula molecular |
C24H24O5 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-5-(trityloxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C24H24O5/c25-21-20(29-23(27)22(21)26)16-28-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-23,25-27H,16H2/t20-,21-,22-,23+/m1/s1 |
Clave InChI |
ZAZZFZLLPGMINF-ODAXIHTASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B14127102.png)
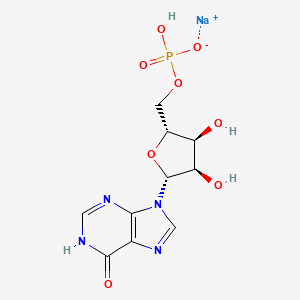
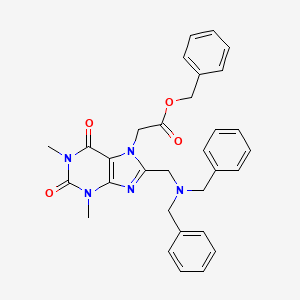
![1-Phenacyl-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14127117.png)
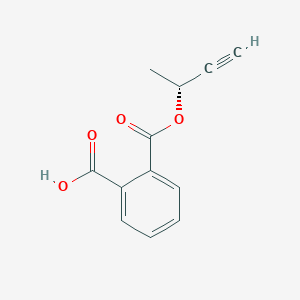
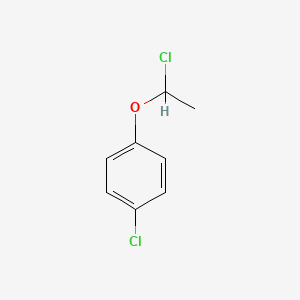
![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)
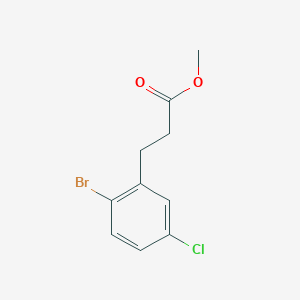
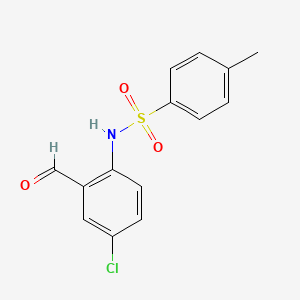

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)
